1-Phenyl-cyclopropylamine

Monoamine Oxidase Enzyme Selectivity MAO-B

1-Phenyl-cyclopropylamine (1-PCPA) is a cyclopropylamine derivative that functions as a mechanism-based inactivator of mitochondrial monoamine oxidase (MAO). The compound exhibits preferential inhibition of the MAO B isozyme relative to MAO A, with a selectivity ratio of approximately 3.8-fold.

Molecular Formula C9H11N
Molecular Weight 133.19 g/mol
CAS No. 41049-53-0
Cat. No. B183263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-cyclopropylamine
CAS41049-53-0
Synonyms1-PCPA
1-phenylcyclopropylamine
1-phenylcyclopropylamine hydrochloride, 14C-labeled
Molecular FormulaC9H11N
Molecular Weight133.19 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC=CC=C2)N
InChIInChI=1S/C9H11N/c10-9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7,10H2
InChIKeyOYRBDGKUVUVWRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-cyclopropylamine (CAS 41049-53-0) Mechanism-Based MAO Inactivator and Chemical Building Block


1-Phenyl-cyclopropylamine (1-PCPA) is a cyclopropylamine derivative that functions as a mechanism-based inactivator of mitochondrial monoamine oxidase (MAO) [1]. The compound exhibits preferential inhibition of the MAO B isozyme relative to MAO A, with a selectivity ratio of approximately 3.8-fold [2]. Its strained cyclopropyl ring is essential for activity, as the acyclic analog α,α-dimethylbenzylamine shows neither inactivation nor substrate activity [1]. 1-PCPA exists as a liquid at ambient temperature (boiling point 105°C/24 mmHg) with commercial purity typically ≥95% .

Why 1-Phenyl-cyclopropylamine Cannot Be Directly Substituted by Tranylcypromine or Other Cyclopropylamines


Subtle structural differences among cyclopropylamine derivatives yield fundamentally distinct enzyme inhibition profiles and covalent modification patterns that preclude simple substitution. While tranylcypromine (trans-2-phenylcyclopropylamine) potently and non-selectively inhibits both MAO A and MAO B with nanomolar to low micromolar IC50 values [1], 1-phenylcyclopropylamine exhibits weak but measurable MAO B selectivity with IC50 values in the 190-730 μM range [2]. Furthermore, 1-PCPA forms a covalent adduct exclusively with the flavin cofactor of MAO, whereas 2-phenylcyclopropylamine forms an adduct with an active-site cysteine residue [3]. These mechanistic and potency divergences underscore the importance of precise chemical identity selection for assay development, SAR studies, and chemical derivatization.

Quantitative Differentiation of 1-Phenyl-cyclopropylamine from Closest Analogs


MAO B Selectivity Ratio of 3.8:1 Contrasts with Tranylcypromine's Non-Selective Profile

1-Phenyl-cyclopropylamine exhibits preferential inhibition of MAO B over MAO A. In recombinant human liver MAO assays, 1-PCPA demonstrated an IC50 of 190 μM for MAO B and 730 μM for MAO A, yielding a selectivity ratio (MAO A IC50 / MAO B IC50) of 3.8 [1]. In contrast, tranylcypromine (trans-2-phenylcyclopropylamine) inhibits both isoforms with comparable potency: reported IC50 values are 0.95 μM for MAO B and 2.3 μM for MAO A, representing a selectivity ratio of approximately 2.4 [2]. This approximately 200-fold difference in absolute potency combined with the altered selectivity profile underscores the distinct pharmacological signature of 1-PCPA.

Monoamine Oxidase Enzyme Selectivity MAO-B

Distinct Covalent Adduct Formation: Flavin (1-PCPA) vs Cysteine (2-PCPA)

Spectroscopic and free thiol quantification studies reveal that 1-phenylcyclopropylamine forms a covalent adduct exclusively with the flavin cofactor of MAO, whereas the 2-substituted isomer (2-phenylcyclopropylamine, tranylcypromine) forms an adduct with an active-site cysteine residue [1]. This difference in adduct chemistry is supported by the observation that the partition ratio (reversible reactivation vs irreversible inactivation) for 1-PCPA is 7.25:1 [2], indicating a distinct mechanistic pathway.

Mechanism-Based Inactivation Flavin Adduct Covalent Modification

Physical State and Handling: Liquid at Ambient Temperature vs Solid Salt Forms

1-Phenyl-cyclopropylamine is supplied as a neat liquid with a boiling point of 105°C at 24 mmHg and standard purity of ≥95% . In contrast, the closely related analog tranylcypromine hydrochloride is a crystalline solid with a melting point range of 162-169°C [1]. This physical state difference has practical implications for weighing, solubilization, and formulation in both research and industrial settings.

Chemical Procurement Physical Properties Handling

Scaffold Utility for Selective LSD1 Inhibitor Derivatization

While 1-phenylcyclopropylamine itself shows negligible LSD1 inhibitory activity, it serves as a privileged scaffold for developing selective LSD1 inhibitors. Derivatives such as NCL1, a phenylcyclopropylamine-based compound, exhibit IC50 values of 2.5 μM for LSD1 and 26 μM for LSD2, representing a >10-fold selectivity for LSD1 . Patent literature explicitly describes 1-phenylcyclopropylamine derivatives as capable of selectively inhibiting LSD1 while minimizing off-target MAO-A and MAO-B effects [1]. This contrasts with tranylcypromine, which potently inhibits LSD1 (IC50 ≈ 20.7 μM) but lacks selectivity over MAO isoforms.

LSD1/KDM1A Epigenetics Chemical Derivatization

Optimal Use Cases for 1-Phenyl-cyclopropylamine (CAS 41049-53-0) Based on Empirical Evidence


MAO B-Specific Mechanistic Studies Requiring Weak, Selective Inhibition

When experimental designs demand MAO B inhibition without complete suppression of enzyme activity, 1-PCPA's low potency (IC50 = 190 μM) and 3.8-fold selectivity over MAO A offer a distinct advantage over potent, non-selective agents like tranylcypromine. This property is particularly valuable in studies where partial inhibition or graded dose-response analysis is required to dissect MAO B-specific contributions to metabolic pathways [1].

Enzymology Research Focusing on Flavin-Dependent Inactivation Mechanisms

The unique formation of a flavin adduct (rather than a cysteine adduct) makes 1-PCPA an indispensable tool for investigating the structural determinants of flavin cofactor modification in MAO and related amine oxidases. Researchers studying covalent enzyme inactivation mechanisms or developing spectroscopic probes for flavoenzymes will find this compound essential [2].

Organic Synthesis of Selective LSD1 Inhibitor Candidates

Medicinal chemistry groups pursuing LSD1/KDM1A as an epigenetic target utilize 1-PCPA as a key building block for synthesizing phenylcyclopropylamine derivatives. The scaffold's established capacity to yield compounds with >10-fold LSD1/LSD2 selectivity—as demonstrated by NCL1—makes it a preferred starting material for SAR exploration in this space .

High-Throughput Screening and Automated Liquid Handling Workflows

The liquid physical state of 1-PCPA (boiling point 105°C/24 mmHg) facilitates precise volumetric dispensing using automated liquid handling systems, reducing the need for solubilization steps required for solid salt forms. This property enhances reproducibility and throughput in compound management and screening operations .

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